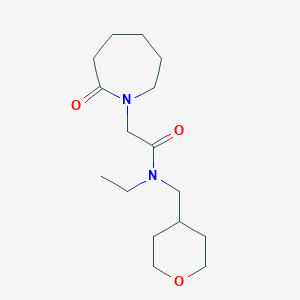
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as CFMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein synthesis, and cell survival. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been used to study the role of sigma-1 receptors in various diseases including Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with the sigma-1 receptor. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide binds to the receptor and modulates its activity, which can lead to changes in cellular processes. The exact mechanism of action is still being studied, but it is believed that 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide may act as an agonist or antagonist of the sigma-1 receptor depending on the concentration and context.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling in cells, which can affect various cellular processes such as neurotransmitter release and gene expression. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in cellular and animal models. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is also stable and can be easily synthesized in high yields. However, one limitation of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. Another direction is the investigation of the role of sigma-1 receptors in various diseases using 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool. Additionally, the use of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other drugs or therapies is an area of interest for potential synergistic effects.
Méthodes De Synthèse
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide with high purity.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXPXWMJSYFFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-N-[(pyridin-2-YL)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)
![1-(4-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine oxalate](/img/structure/B5494459.png)
![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)
![2-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5494468.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)
![7-[2-(1H-imidazol-2-yl)benzoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494471.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5494489.png)
